N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide” were not found, similar compounds are typically produced from reacting chlorobenzoyl chlorides with amines . For example, acyclic imides are produced from reacting the 4-/3-/2-chlorobenzoyl chlorides with 2-aminopyridine . Benzamide derivatives can also be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Herbicidal Activity
One of the notable applications of benzamide derivatives, similar in structure to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, is their herbicidal activity. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a representative of a group of benzamides that show herbicidal activity against annual and perennial grasses. These compounds have potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Polymer Synthesis
Benzamide derivatives also play a significant role in the synthesis of polymers. A study described the synthesis of well-defined poly (N-octyl-p-benzamide)s with low polydispersities. This process involved the polycondensation of methyl 4-octylaminobenzoate with lithium 1,1,1,3,3,3-hexamethyldisilazide in the presence of an initiator, leading to highly pure polyamide with defined molecular weight (Yokozawa, Muroya, Sugi, & Yokoyama, 2005).
Antimicrobial Properties
Further, some benzamide derivatives have been synthesized with excellent yields and showed promising in vitro antibacterial activity against pathogens such as S. aureus and E. coli. This indicates their potential as antimicrobial agents, which could be relevant for drug discovery and development (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Cholinesterase Inhibitory Activity
Moreover, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized and evaluated as cholinesterase inhibitors. These compounds showed potent inhibitory effects on butyrylcholinesterase, indicating their potential therapeutic use for conditions like Alzheimer's disease (Abedinifar, Farnia, Mahdavi, Nadri, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Anticonvulsant Potential
Research into N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives revealed some compounds with significant anticonvulsant activity. These findings suggest the potential of benzamide derivatives in developing new treatments for epilepsy (Shakya, Kamal, Balaramnavar, Bardaweel, Naik, Saxena, & Siddiqui, 2016).
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-12-11-18(25-23(27)16-5-3-2-4-6-16)13-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSRQKDPSLEOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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